2-Ethyl-3-methylbenzofuran
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2-Ethyl-3-methylbenzofuran, often involves complex chemical reactions. For instance, one study discusses the synthesis of benzofuran derivatives through a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with ethyl and methyl substituents. The molecular weight of this compound is 160.21 g/mol .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, are known to participate in various chemical reactions. A review on the reactivity of benzofuran derivatives presents a comprehensive survey of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (160.21 g/mol) and its molecular formula (C11H12O) . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
2-Ethyl-3-methylbenzofuran and its derivatives have shown significant antimicrobial activities. For instance, compounds synthesized from 3-methyl-2-benzofuranoyl chloride exhibited notable antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009). Similarly, other derivatives have been screened for antibacterial and antifungal activities, showing marked anti-microbial properties (Reddy et al., 2005).
Optical Properties
The optical properties of this compound derivatives have been a subject of study. For example, novel derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid demonstrated varied absorption and fluorescence spectral characteristics in different solvents, influenced by the substituents on the aryl ring bonded to the pyrazole moiety (Jiang, Liu, Lv, & Zhao, 2012).
Anticancer Activity
Some derivatives of this compound have shown potential anticancer activities. For instance, novel hydrazide-hydrazones derived from ethyl paraben, including a benzofuran derivative, demonstrated cytotoxic activity against liver cancer cell lines (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound as a precursor or component has been a focus in many studies. An example is the synthesis of 2-functionalized benzofurans, which are valuable for pharmaceutical applications (Gabriele, Mancuso, & Salerno, 2008).
Solubility and Solvent Effects
The solubility of compounds like 2-amino-3-methylbenzoic acid, which is structurally similar to this compound, in various solvents has been studied to understand their purification and solution processes, which is crucial for their application in various fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).
Bioactive Compounds Isolation
The isolation of bioactive compounds from natural sources, involving benzofuran derivatives, is another area of research. For example, compounds isolated from Dasymaschalon sootepense roots, including a benzofuran derivative, displayed cytotoxic and anti-HIV activities (Hongthong et al., 2016).
Future Directions
The future directions for research on 2-Ethyl-3-methylbenzofuran and other benzofuran derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of novel methods for the synthesis of these compounds could also be a focus of future research .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFYNXZBWDIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507465 | |
Record name | 2-Ethyl-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80079-25-0 | |
Record name | 2-Ethyl-3-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80079-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran, 2-ethyl-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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